2-Bromoethylammonium bromide

Perovskite single crystals Molecular dipole engineering X-ray detection

2-Bromoethylammonium bromide (CAS 2576-47-8, molecular formula C₂H₇Br₂N, molecular weight 204.89 g/mol) is a quaternary ammonium salt comprising a 2-bromoethylammonium cation paired with a bromide counterion. The compound is structurally characterized by a gauche conformation with a torsion angle of −64.8(2)° between the ammonium group and the terminal bromine substituent, crystallizing in the monoclinic space group P2₁/c.

Molecular Formula C2H7Br2N
Molecular Weight 204.89 g/mol
Cat. No. B7766505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethylammonium bromide
Molecular FormulaC2H7Br2N
Molecular Weight204.89 g/mol
Structural Identifiers
SMILESC(CBr)[NH3+].[Br-]
InChIInChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H
InChIKeyWJAXXWSZNSFVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoethylammonium Bromide: Technical Baseline and Procurement-Relevant Structural Identity


2-Bromoethylammonium bromide (CAS 2576-47-8, molecular formula C₂H₇Br₂N, molecular weight 204.89 g/mol) is a quaternary ammonium salt comprising a 2-bromoethylammonium cation paired with a bromide counterion . The compound is structurally characterized by a gauche conformation with a torsion angle of −64.8(2)° between the ammonium group and the terminal bromine substituent, crystallizing in the monoclinic space group P2₁/c [1]. It is industrially supplied as a crystalline solid with assay purity ≥99.0% and exhibits high water solubility (>500 g/L at 20°C) . While this compound is an established alkylating reagent in organic synthesis and a building block in pharmaceutical intermediate preparation, its primary scientific and industrial differentiation in recent literature centers on materials science applications—specifically as a precursor for hybrid perovskite fabrication in optoelectronics and X-ray detection [2].

Why Generic Substitution of 2-Bromoethylammonium Bromide Carries Technical Risk


Interchanging 2-bromoethylammonium bromide with structurally similar ammonium bromide salts (e.g., ethylammonium bromide, 2-chloroethylammonium chloride, or unsubstituted alkylammonium halides) is technically unsound in advanced materials applications due to quantifiable differences in molecular dipole moment magnitude, intermolecular interaction profiles, and resulting device performance parameters [1]. The terminal bromine substituent introduces a strong permanent dipole moment and establishes directional Br⋯H and Br⋯π interactions that are absent in non-halogenated analogs [2]. These structural features translate directly into measurable functional outcomes—including suppressed ion migration, enhanced X-ray detection sensitivity, and improved operational stability—that cannot be replicated by substitute compounds lacking the bromoethyl moiety [3]. Procurement decisions predicated solely on nominal chemical class similarity will therefore incur quantifiable performance deficits in target applications, as substantiated by the comparative data presented below.

2-Bromoethylammonium Bromide: Quantitative Differentiation Evidence Guide


Molecular Dipole Moment Enhancement Relative to Unsubstituted Ethylammonium Cation

In a direct head-to-head comparison within 2D perovskite single crystals, the substitution of ethylammonium (EA) cations with 2-bromoethylammonium (Br-EA) cations introduces a significantly enhanced molecular dipole moment that directly modifies the internal electric field profile of the material [1]. The Br-EA cation imparts an additional 38.1% contribution to X-ray detector sensitivity that is specifically attributed to local dipole effects, a gain absent in the EA-based analog [1].

Perovskite single crystals Molecular dipole engineering X-ray detection 2D hybrid perovskites

Ion Migration Activation Energy Elevation in ACI Perovskite via Bromine Substitution

In alternating cations intercalation-type (ACI) perovskites, direct comparative measurement demonstrates that introducing 2-bromoethylammonium (BrEA) in place of ethylammonium (EA) significantly raises the activation energy barrier for ion migration [1]. The (R-MPA)(BrEA)PbBr₄ perovskite exhibits an ion migration activation energy of 1.05 eV, compared with the EA analog, translating to superior suppression of detrimental ionic transport under operational bias [1].

ACI perovskite Ion migration suppression X-ray detector stability Halogen anchoring

X-ray Detector Sensitivity Benchmarking in 2D Perovskite Single Crystals

X-ray detectors fabricated from (Br-EA)₂PbBr₄ single crystals achieve a sensitivity of 540.7 µC Gy_air⁻¹ cm⁻² at -100 V bias, with an ultralow detection limit of 9.8 nGy_air s⁻¹ [1]. While a direct comparator from the same study is not presented, cross-study comparison with ethylammonium-based 2D perovskites (which typically exhibit sensitivity in the range of 100-300 µC Gy_air⁻¹ cm⁻² under similar conditions) indicates that Br-EA incorporation confers sensitivity metrics among the highest reported for pure 2D perovskite detectors [2].

Direct X-ray detection Perovskite single crystals Sensitivity benchmark Radiation detection

Dark Current Drift Suppression via Bromine-Induced Anchoring Interactions

Direct comparative dark current drift measurements reveal that the (R-MPA)(BrEA)PbBr₄ ACI perovskite exhibits a dark current drift of 9.17 × 10⁻⁸ nA cm⁻¹ s⁻¹ V⁻¹, which is explicitly lower than that of the EA analog (R-MPA)EAPbBr₄ [1]. In a separate but complementary study, (Br-EA)₂PbBr₄ single crystals achieve an ultralow dark current drift of 3.69 × 10⁻⁸ nA cm⁻¹ s⁻¹ V⁻¹ at -100 V [2]. The suppression mechanism is attributed to enhanced hydrogen bonding and Br⋯π interactions that anchor the organic cations and restrict ionic mobility [1].

Ion migration Dark current stability Perovskite X-ray detectors Operational stability

Crystal Packing Interaction Profile Defined by Br⋯H Contacts

Hirshfeld surface analysis of 2-bromoethylammonium bromide reveals that Br⋯H interactions dominate the crystal packing, constituting 62.6% of the overall close atom contacts [1]. This quantitative interaction profile distinguishes 2-bromoethylammonium bromide from non-halogenated alkylammonium salts (e.g., ethylammonium bromide), where H⋯H and N⋯H contacts would predominate, and informs its behavior as a precursor in perovskite synthesis where halogen-mediated contacts influence crystallization pathways and phase purity [1].

Crystal engineering Hirshfeld surface analysis Hybrid perovskites Intermolecular interactions

Operational Stability Retention in Ambient Environment over Extended Duration

X-ray detectors based on (R-MPA)(BrEA)PbBr₄ ACI perovskite maintain approximately 91% of their initial sensitivity after 90 days of ambient air exposure at 50 V bias [1]. While a direct stability comparison with the EA analog under identical conditions is not numerically reported in the same study, the authors explicitly attribute this exceptional stability retention to the bromine substitution strategy that introduces additional intermolecular anchoring interactions absent in the EA counterpart [1].

Environmental stability X-ray detector durability Perovskite device lifetime Accelerated aging

2-Bromoethylammonium Bromide: High-Value Application Scenarios with Evidence Alignment


Precursor for High-Sensitivity 2D Perovskite X-ray Detector Fabrication

Researchers and industrial developers fabricating direct X-ray detectors should prioritize 2-bromoethylammonium bromide as the organic cation precursor when targeting sensitivity metrics exceeding 500 µC Gy_air⁻¹ cm⁻². The (Br-EA)₂PbBr₄ single crystal platform achieves 540.7 µC Gy_air⁻¹ cm⁻² sensitivity with a 9.8 nGy_air s⁻¹ detection limit [1], metrics enabled by the strong molecular dipole of the Br-EA cation that contributes an additional 38.1% sensitivity gain relative to non-dipole-enhanced systems [1]. This application scenario is supported by direct head-to-head evidence demonstrating that bromine substitution generates dipole-driven performance advantages unattainable with ethylammonium-based analogs.

Stable Perovskite X-ray Detectors with Suppressed Ion Migration

For applications requiring stable detector operation under sustained high-voltage bias—such as medical imaging, security screening, or industrial non-destructive testing—2-bromoethylammonium bromide offers quantifiable ion migration suppression. Incorporation of BrEA into ACI perovskite structures raises the ion migration activation energy to 1.05 eV and reduces dark current drift to 9.17 × 10⁻⁸ nA cm⁻¹ s⁻¹ V⁻¹ [2], while the (Br-EA)₂PbBr₄ platform achieves an even lower drift of 3.69 × 10⁻⁸ nA cm⁻¹ s⁻¹ V⁻¹ [1]. The Br⋯H and Br⋯π interactions that anchor organic cations and restrict ionic mobility are structurally unique to bromine-containing ammonium salts and cannot be replicated by non-halogenated substitutes.

Ambient-Stable Perovskite Optoelectronic Device Development

Procurement for perovskite optoelectronic device research requiring extended ambient stability without immediate encapsulation should favor 2-bromoethylammonium bromide. Devices incorporating BrEA maintain approximately 91% of initial X-ray sensitivity after 90 days of ambient air exposure [2], a stability profile attributed to enhanced intermolecular anchoring interactions conferred by the terminal bromine substituent. This scenario is particularly relevant for proof-of-concept device development where robust air-stable performance facilitates iterative testing and characterization under standard laboratory conditions.

Hybrid Perovskite Synthesis Requiring Defined Crystallization Behavior

In hybrid perovskite synthesis workflows where phase purity and crystallization control are critical, 2-bromoethylammonium bromide offers a structurally characterized precursor with defined solid-state interaction parameters. The compound crystallizes in monoclinic P2₁/c with a gauche conformation (torsion angle −64.8°) and exhibits crystal packing dominated by Br⋯H contacts (62.6% of close atom contacts) [3]. These quantitative crystallographic parameters provide a reproducible baseline for synthetic method development and phase identification, supporting procurement where precursor consistency directly impacts downstream material quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromoethylammonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.